![molecular formula C18H16N2O2S2 B5802074 N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5802074.png)
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
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Overview
Description
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TPB or TPCA-1, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and autoimmune disorders.
Mechanism of Action
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide acts as a selective inhibitor of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn leads to the inhibition of NF-κB activation and the downstream expression of pro-inflammatory and anti-apoptotic genes.
Biochemical and Physiological Effects
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical models. N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation and migration of cancer cells. N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has also been shown to enhance the activity of immune cells, such as natural killer (NK) cells and T cells, and to promote the differentiation of regulatory T cells (Tregs).
Advantages and Limitations for Lab Experiments
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for the IKKβ kinase. N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has also been shown to have low toxicity and good pharmacokinetic properties in preclinical models. However, N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has some limitations for use in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the use of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide in research and clinical applications. One direction is the development of novel formulations and delivery methods to improve the solubility and bioavailability of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide. Another direction is the investigation of the potential synergistic effects of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide with other therapeutic agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to elucidate the mechanisms of action and potential side effects of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide in different cell types and disease models. Finally, the clinical efficacy and safety of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide need to be evaluated in clinical trials for the treatment of various inflammatory diseases and cancers.
Synthesis Methods
The synthesis of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide involves a multi-step process that includes the reaction of N-methyl-N-phenylbenzenesulfonamide with thionyl chloride, followed by the reaction of the resulting product with 2-thiophenecarboximidamide. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been optimized to improve yield, purity, and reproducibility.
Scientific Research Applications
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic application in the treatment of inflammatory diseases, cancer, and autoimmune disorders. N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses and cell survival. N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-methyl-N-phenyl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-20(16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)19-24(21,22)17-13-8-14-23-17/h2-14H,1H3/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKVDSHORVQRTP-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-N'-(2-thienylsulfonyl)benzenecarboximidamide |
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